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molecular formula C9H8FNO2 B8797860 8-Fluoro-6-hydroxy-3,4-dihydroquinolin-2(1H)-one CAS No. 143268-82-0

8-Fluoro-6-hydroxy-3,4-dihydroquinolin-2(1H)-one

Cat. No. B8797860
M. Wt: 181.16 g/mol
InChI Key: BVJSJABWKQXITB-UHFFFAOYSA-N
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Patent
US09433618B2

Procedure details

3-Chloro-N-(2-fluoro-4-hydroxyphenyl)propanamide (2.1 g) was mixed with anhydrous AlCl3 (7 g) and heated at 160° C. overnight. The resultant mixture was treated with 1N HCl and extracted with EtOAc. After isolation of the organic layer and removal of solvents under reduced pressure, the desired crude product (1.8 g) was collected as light brown solids.
Name
3-Chloro-N-(2-fluoro-4-hydroxyphenyl)propanamide
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
7 g
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][C:4]([NH:6][C:7]1[CH:12]=[CH:11][C:10]([OH:13])=[CH:9][C:8]=1[F:14])=[O:5].[Al+3].[Cl-].[Cl-].[Cl-].Cl>>[F:14][C:8]1[CH:9]=[C:10]([OH:13])[CH:11]=[C:12]2[C:7]=1[NH:6][C:4](=[O:5])[CH2:3][CH2:2]2 |f:1.2.3.4|

Inputs

Step One
Name
3-Chloro-N-(2-fluoro-4-hydroxyphenyl)propanamide
Quantity
2.1 g
Type
reactant
Smiles
ClCCC(=O)NC1=C(C=C(C=C1)O)F
Name
Quantity
7 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
After isolation of the organic layer and removal of solvents under reduced pressure
CUSTOM
Type
CUSTOM
Details
the desired crude product (1.8 g) was collected as light brown solids

Outcomes

Product
Name
Type
Smiles
FC=1C=C(C=C2CCC(NC12)=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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